molecular formula C15H14BrNO4S B1265570 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 37642-61-8

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Cat. No.: B1265570
CAS No.: 37642-61-8
M. Wt: 384.2 g/mol
InChI Key: YYNNRJWNBXEQTP-UHFFFAOYSA-N
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Description

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is an organic compound with the molecular formula C15H14BrNO4S It is characterized by the presence of a bromophenyl group, a sulfonyl group, and a phenylpropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid typically involves the following steps:

    Formation of the Bromophenyl Sulfonyl Chloride: This is achieved by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Coupling Reaction: The bromophenyl sulfonyl chloride is then coupled with 3-phenylpropanoic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfonyl group can participate in redox reactions, leading to the formation of different oxidation states.

    Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, leading to inhibition or modulation of their activity. The bromophenyl group can participate in halogen bonding, further enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid
  • 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Uniqueness

2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can lead to different chemical reactivity and biological activity compared to its analogs with other substituents.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNNRJWNBXEQTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958693
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37642-61-8
Record name Alanine, N-(p-bromobenzenesulfonyl)-3-phenyl-, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037642618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Bromobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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